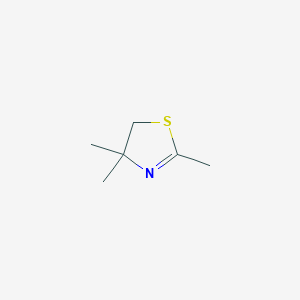
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate is an organic compound with the molecular formula C7H8Cl4O3 It is a derivative of furoic acid, characterized by the presence of four chlorine atoms and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate typically involves the chlorination of tetrahydrofuran derivatives followed by esterification. One common method includes the reaction of tetrahydrofuran with chlorine gas in the presence of a catalyst to introduce chlorine atoms at specific positions. The resulting chlorinated intermediate is then esterified with ethanol under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process may result in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions are common for this compound, where chlorine atoms are replaced by nucleophiles like hydroxide ions, amines, or thiols. These reactions can lead to a variety of substituted furoate derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, thiols, typically in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated furoate derivatives.
Substitution: Substituted furoate derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of chlorinated furoate derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the furoate moiety allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate can be compared with other chlorinated furoate derivatives, such as:
Ethyl 2,3,4,5-tetrachlorofuroate: Similar structure but lacks the tetrahydro moiety.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3,4,5-tetrachlorotetrahydro-3-furoate: Chlorine atoms positioned differently on the furoate ring.
Propriétés
Numéro CAS |
4301-38-6 |
|---|---|
Formule moléculaire |
C7H8Cl4O3 |
Poids moléculaire |
281.9 g/mol |
Nom IUPAC |
ethyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C7H8Cl4O3/c1-2-13-6(12)7(11)4(9)3(8)5(10)14-7/h3-5H,2H2,1H3 |
Clé InChI |
VZCGXLVTQVOWKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
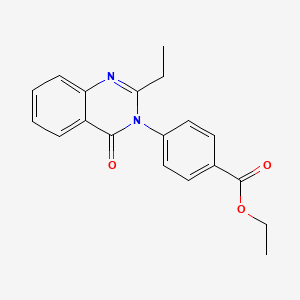

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
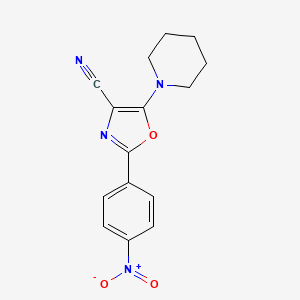
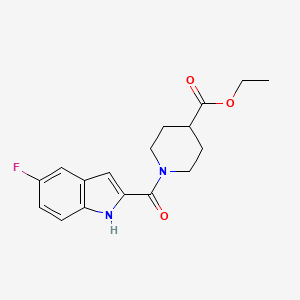
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)

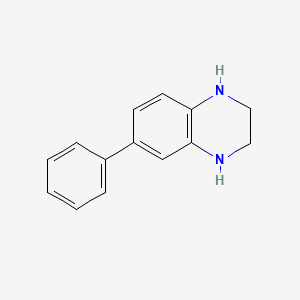
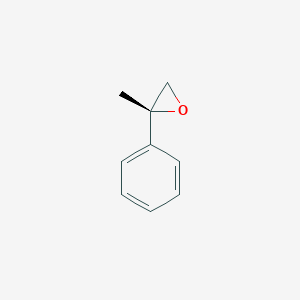
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
